molecular formula C21H20N2O2S B5432556 N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE CAS No. 5925-36-0

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE

Cat. No.: B5432556
CAS No.: 5925-36-0
M. Wt: 364.5 g/mol
InChI Key: LLOIYKCRRGYMMK-UHFFFAOYSA-N
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Description

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a naphthalen-2-yl group, and a carbamoyl group

Preparation Methods

The synthesis of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with naphthalene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthalen-2-yl groups can be replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalen-2-yl group but differs in its overall structure and functional groups.

    N-NAPHTHALEN-2-YL-BENZAMIDE: This compound has a similar benzamide structure but lacks the thiol and carbamoyl groups present in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(22-13-16-6-2-1-3-7-16)14-26-15-21(25)23-19-11-10-17-8-4-5-9-18(17)12-19/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIYKCRRGYMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343269
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-36-0
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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